2,3,6-Trichloronaphthalene
Description
Overview of Polychlorinated Naphthalenes (PCNs) as a Class of Persistent Organic Pollutants (POPs)
Polychlorinated naphthalenes (PCNs) are a group of chlorinated aromatic hydrocarbons, which are formed when naphthalene (B1677914) is treated with chlorine. wikipedia.org This process can result in 75 different individual compounds, known as congeners, with one to eight chlorine atoms attached to the naphthalene structure. eurl-pops.eumdpi.com PCNs exhibit properties characteristic of Persistent Organic Pollutants (POPs), including persistence in the environment, bioaccumulation in living organisms, toxicity, and the ability to be transported over long distances. jte.edu.vn Due to these characteristics, PCNs are recognized as a significant environmental and health concern, leading to their inclusion in the Stockholm Convention on Persistent Organic Pollutants in May 2015. jte.edu.vnoaepublish.com Their dioxin-like toxicity is comparable to some of the most potent polychlorinated biphenyl (B1667301) (PCB) congeners. jte.edu.vn
Structural Isomerism and Specificity of 2,3,6-Trichloronaphthalene
The 75 different PCN congeners are structural isomers, meaning they have the same molecular formula but different arrangements of atoms. The number and position of chlorine atoms on the naphthalene rings determine the specific properties and toxicity of each congener. mdpi.com
This compound, also known as PCN 26, is one of the 14 trichloronaphthalene isomers. mdpi.comscbt.com Its specific structure consists of a naphthalene molecule with chlorine atoms attached at the 2nd, 3rd, and 6th positions of the carbon rings. This precise arrangement of chlorine atoms dictates its unique chemical and physical properties, distinguishing it from other trichloronaphthalene isomers and other PCN congeners. Research has shown that this compound can bind to the aryl hydrocarbon receptor, a key mechanism in mediating the toxic effects of many chlorinated aromatic hydrocarbons. scbt.com
Historical Industrial Production and Contemporary Anthropogenic Sources of PCNs
The industrial production of PCNs began around 1910 in both Europe and the United States. wikipedia.org These technical mixtures were sold under various trade names, including Halowax in the U.S. and Nibren waxes in Germany. wikipedia.org PCNs were utilized in a wide array of industrial applications, such as in capacitors, cable insulation, as additives to paints and engine oils, and as wood preservatives. lsrca.on.capops.int The global production of PCNs is estimated to have been between 150,000 and 400,000 metric tons. bohrium.com The production and use of PCNs were largely phased out in the 1970s and 1980s due to concerns about their adverse health effects. wikipedia.orgoaepublish.com
Despite the cessation of intentional production, PCNs continue to be released into the environment from various anthropogenic sources. bohrium.com A significant contemporary source is the unintentional formation of PCNs during high-temperature industrial processes, such as waste incineration, metal smelting, and cement production. pops.intnih.gov They can also be present as byproducts in commercial PCB mixtures. oaepublish.com The historical use of products containing PCNs also contributes to their ongoing release into the environment through volatilization and leaching from old products and contaminated sites. researchgate.net
Significance of Research on this compound for Environmental and Health Sciences
From an environmental perspective, the persistence and bioaccumulative nature of PCNs mean they can be found in various environmental compartments, including air, water, soil, and sediment, as well as in the tissues of wildlife and humans. mdpi.comresearchgate.net The detection of PCNs in remote regions like the Arctic and Antarctica highlights their potential for long-range environmental transport. lsrca.on.ca Studying specific congeners helps in identifying sources of pollution and understanding the environmental fate and transport of these contaminants.
Current Research Challenges and Future Perspectives for Trichloronaphthalene Studies
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTLBFKRYKUCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204266 | |
| Record name | 2,3,6-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-40-6 | |
| Record name | Naphthalene, 2,3,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Formation Mechanisms of 2,3,6 Trichloronaphthalene
Intentional Synthesis Methodologies for Trichloronaphthalenes
The deliberate production of trichloronaphthalenes, including the 2,3,6-isomer, involves controlled chemical reactions designed to achieve a specific degree of chlorination on the naphthalene (B1677914) molecule.
The primary industrial method for producing polychlorinated naphthalenes involves the direct chlorination of molten naphthalene. umed.pl This electrophilic substitution reaction is typically conducted by bubbling chlorine gas through liquid naphthalene in the presence of a catalyst. umed.pl Lewis acid catalysts, most commonly ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅), are used to facilitate the reaction. umed.pl
The process yields a mixture of different PCN congeners, with the degree of chlorination controlled by adjusting reaction conditions such as temperature and reaction time. umed.pl For instance, producing more highly chlorinated naphthalenes requires elevated temperatures. umed.pl The resulting products are complex mixtures of isomers, which were historically marketed under trade names like Halowax. industrialchemicals.gov.au
Table 1: Catalysts in Naphthalene Chlorination
| Catalyst | Reactant(s) | Process Description |
|---|---|---|
| Ferric chloride (FeCl₃) | Naphthalene, Chlorine gas | Electrophilic substitution of molten naphthalene. umed.pl |
| Antimony pentachloride (SbCl₅) | Naphthalene, Chlorine gas | Alternative catalyst for the chlorination of naphthalene. umed.pl |
This table summarizes common catalysts used in the industrial production of polychlorinated naphthalenes.
While the bulk industrial chlorination of naphthalene produces a wide array of isomers, achieving isomer specificity for a compound like 2,3,6-trichloronaphthalene requires more targeted, multi-step synthesis approaches. gla.ac.uk Direct chlorination offers poor regioselectivity, making it unsuitable for producing a pure, specific isomer.
A documented pathway for the specific synthesis of this compound involves the use of a particular starting material. Research indicates that 3-Chloro-2,7-naphthalenedisulfonic Acid serves as a key intermediate in a multi-step process to produce the this compound isomer. cymitquimica.com This approach, relying on a precursor with a defined substitution pattern, allows for controlled, regioselective reactions to build the desired isomer, bypassing the random chlorination that occurs in bulk synthesis. The use of such specific intermediates is a common strategy in organic synthesis to control the final position of functional groups on an aromatic ring. youtube.com
Studies on other aromatic compounds have shown that the choice of catalyst and reaction conditions can significantly influence which isomer is formed. For example, in the halogenation of phenols and anilines, catalysts can direct the substitution to a specific position (e.g., ortho-selective) that would otherwise not be favored. nih.govnsf.gov Similarly, the use of structured solid catalysts, like certain clays (B1170129) or zeolites, has been shown to control the regioselectivity in the dibromination of naphthalene, favoring the formation of specific isomers like 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) depending on the catalyst used. mdpi.comresearchgate.net These principles highlight that achieving isomer specificity in naphthalene chlorination is theoretically possible through careful selection of catalysts and synthetic routes.
Optimizing the synthesis of trichloronaphthalenes focuses on maximizing the yield of the desired products while minimizing the formation of unwanted by-products and isomers. Key factors that can be adjusted include temperature, catalyst type and concentration, and reaction time. umed.pl
For example, the degree of chlorination is directly influenced by reaction temperature and duration; higher temperatures and longer reaction times lead to a greater number of chlorine atoms being substituted onto the naphthalene ring. umed.pl In the production of chlorinated naphthalenes from petroleum-derived naphthalene mixtures, it was found that delaying the addition of the ring chlorination catalyst until after an initial amount of chlorine has reacted can prevent the formation of viscous tars, thereby improving the quality of the final product.
The choice of solvent and catalyst can also dramatically affect the outcome. In iron-catalyzed chlorination of anilines, the use of a nonpolar solvent like benzene (B151609) was found to be beneficial, and heating the reaction was necessary to achieve ortho-selectivity. nih.gov The ratio of reactants is another critical parameter. To avoid over-chlorination and the formation of dichlorinated products, reactions may be run with a limited amount of the chlorinating agent, resulting in conversions in the 50-70% range but with higher purity of the desired monochlorinated product. nsf.gov
Unintentional Formation of Polychlorinated Naphthalenes as By-products
Polychlorinated naphthalenes, including trichlorinated congeners, are frequently formed as unintentional by-products in a variety of industrial and thermal processes, especially those involving heat, chlorine, and organic matter. industrialchemicals.gov.au The mechanisms are often similar to those that form other persistent organic pollutants like dioxins and furans. diva-portal.org
High-temperature processes are a major source of unintentional PCN emissions. industrialchemicals.gov.au Municipal solid waste incineration is considered one of the most significant current sources of PCNs. diva-portal.org During combustion, complex chemical reactions occur in the flue gases and on the surface of fly ash particles. Precursor compounds, such as chlorophenols, can undergo condensation reactions to form PCNs. mdpi.com
Theoretical studies on the formation of PCNs from 3-chlorophenol (B135607) precursors show that complex reaction pathways can lead to various mono- and di-chlorinated naphthalenes. mdpi.com The specific isomer patterns of PCNs found in incinerator flue gas and fly ash suggest that direct chlorination of naphthalene is not the primary formation route in these systems; instead, condensation of precursor molecules is more likely. diva-portal.org
Table 2: Major Unintentional Sources of Polychlorinated Naphthalenes
| Source Category | Specific Process | Formation Context |
|---|---|---|
| Thermal Processes | Municipal Solid Waste Incineration | High-temperature combustion of waste materials. industrialchemicals.gov.audiva-portal.org |
| Industrial Metallurgy | Secondary Copper Smelting | High-temperature processes in the presence of chlorine. diva-portal.org |
| Industrial Metallurgy | Iron-Ore Sintering | Unintentional by-product formation. umed.pl |
| Industrial Metallurgy | Aluminium Refining | High-temperature processes involving chlorine. |
| Chemical Manufacturing | Polychlorinated Biphenyls (PCBs) Production | PCNs are formed as contaminants in PCB mixtures. industrialchemicals.gov.aufrontiersin.org |
This table outlines key industrial sectors and processes known to unintentionally generate and release polychlorinated naphthalenes.
Besides incineration, several other industrial activities contribute to unintentional PCN formation. The metallurgical industry, particularly secondary non-ferrous metal smelting (e.g., copper) and iron-ore sintering, are significant sources. umed.pldiva-portal.org These high-temperature processes often have the necessary ingredients—carbon sources, chlorine donors, and catalytic metal surfaces—to facilitate PCN synthesis.
PCNs are also known to be formed as contaminants during the manufacturing of other chemicals. They have been found as impurities in commercial mixtures of polychlorinated biphenyls (PCBs), as the manufacturing processes are similar (catalytic chlorination of an aromatic hydrocarbon). industrialchemicals.gov.aufrontiersin.org Furthermore, the synthesis of chlorinated solvents and chlorinated paraffins can also lead to the inadvertent production of PCNs. umed.pl
Environmental Occurrence and Global Distribution of 2,3,6 Trichloronaphthalene
Detection and Levels in Abiotic Environmental Matrices
Trichloronaphthalenes are among the predominant PCN congeners found in the atmosphere. who.int Atmospheric concentrations of total PCNs can vary significantly depending on the location, with higher levels generally found in urban and industrial areas compared to rural and remote sites. For instance, studies have reported total PCN concentrations in urban air up to 160 pg/m³, while levels at rural sites are lower, around 22–35 pg/m³. acs.org In a study in Shanghai, atmospheric PCN concentrations averaged 21.9 pg/m³ in summer and 40.0 pg/m³ in winter. researchgate.net
PCNs are subject to long-range atmospheric transport, enabling their distribution to remote regions far from primary sources. dss.go.thnih.govresearchgate.net This is evidenced by their detection in Arctic air, with concentrations ranging from 1 to 8 pg/m³. pops.intpops.intpops.int The less chlorinated PCNs, including trichloronaphthalenes, are considered "multiple hoppers," meaning they can undergo cycles of deposition and re-volatilization, facilitating their global distillation. pops.int Models have estimated the atmospheric transport distance for some PCN congeners to be over 2,000 km. pops.int The atmospheric half-lives of PCNs are estimated to range from a few days to over 400 days, indicating their persistence and potential for long-distance travel. pops.int
Atmospheric Concentrations of Polychlorinated Naphthalenes (PCNs)
| Location Type | Reported Concentration Range (pg/m³) | Reference |
|---|---|---|
| Urban (Manchester, UK) | 138–160 | acs.org |
| Urban (Augsburg, Germany) | 60 | inchem.org |
| Semi-rural (Northwest England) | Mean of 59 | acs.org |
| Rural (Germany) | 24 | inchem.org |
| Remote (Arctic) | 1–8 | pops.intpops.intpops.int |
| Near Manufacturing Site | 25–2900 ng/m³ | who.int |
Due to their hydrophobic nature, PCNs, including trichloronaphthalenes, tend to partition from the water column and accumulate in sediments. who.int Water concentrations are therefore generally low. For example, near former PCN production sites, water concentrations have been reported up to 5,500 ng/L. oaepublish.com In other monitored water bodies, such as the River Chenab tributaries in Pakistan, total PCN concentrations ranged from 178 to 489 ng/L. oaepublish.com
Sediments act as a significant sink for PCNs. In the past, sediment levels near industrial sources could reach as high as 100 mg/kg. inchem.org More recent studies show lower, yet still significant, levels. For instance, sediments from the Niagara River near a dump site contained trichloronaphthalene levels of 6 mg/kg. who.int In areas with no known local pollution sources, total PCN concentrations in lake and sea sediments have been found to range from 0.14 to 7.6 ng/g dry weight. dss.go.th The congener pattern in sediments can indicate the source of contamination, with some profiles pointing towards historical use of technical mixtures like Halowax, while others, showing traces of 2,3,6,7-substituted congeners, suggest inputs from thermal sources like waste incineration. dss.go.th
Concentrations of Trichloronaphthalenes and other PCNs in Aquatic Systems
| Matrix | Location | Concentration | Reference |
|---|---|---|---|
| Water | Near former production site | Up to 5,500 ng/L | oaepublish.com |
| Water | River Chenab, Pakistan | 178–489 ng/L (Total PCNs) | oaepublish.com |
| Sediment | Niagara River, USA (near dump site) | 6 mg/kg (Trichloronaphthalene) | who.int |
| Sediment | Polluted sites (recent) | 250 µg/kg (Total PCNs) | inchem.org |
| Sediment | Unpolluted sites | 0.2 µg/kg (Total PCNs) | inchem.org |
| Sediment | Lakes and seas (no known local source) | 0.14–7.6 ng/g dry weight (Total PCNs) | dss.go.th |
Similar to sediments, soil acts as a reservoir for atmospherically deposited PCNs. nih.gov Contamination levels can be particularly high at former industrial sites. For example, soil at a former PCN manufacturing site was found to contain up to 1,300 mg/kg of PCNs. oaepublish.cominchem.org In a study in Shanghai, soil concentrations of PCNs were also documented, highlighting the presence of these contaminants in urban terrestrial environments. researchgate.net The distribution of PCNs in soil is influenced by factors such as proximity to sources and atmospheric deposition patterns.
Presence in Biotic Samples and Food Web Dynamics
The persistent and lipophilic ("fat-loving") nature of PCNs makes them prone to uptake and accumulation in living organisms. dss.go.thontosight.ai
Bioaccumulation is the process where a substance builds up in an organism from all sources of exposure, including water, food, and sediment. ecetoc.org Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. ecetoc.orgcimi.org PCNs, particularly the more chlorinated congeners from tri- to hepta-CNs, are known to bioaccumulate and have the potential to biomagnify in aquatic food webs. pops.intdss.go.thpops.int
While much of the research on PCN bioaccumulation has focused on aquatic environments, these compounds are also detected in terrestrial organisms. inchem.org The pathways of exposure for terrestrial organisms include ingestion of contaminated soil and food. Monitoring studies have shown that lichens can be effective biomonitors for atmospheric PCNs, with concentrations in lichens on the Tibetan Plateau increasing with altitude, suggesting a "cold-trapping" effect where POPs are transported to and deposited in colder, high-altitude regions. acs.org While specific data on 2,3,6-trichloronaphthalene in many terrestrial species is limited, the detection of various PCN congeners in the tissues of wildlife confirms their entry into terrestrial food webs. inchem.org
3 Human and Animal Dietary Exposure to PCNs via Contaminated Food Sources
Polychlorinated naphthalenes (PCNs), a group of persistent organic pollutants (POPs), are widespread environmental contaminants that have found their way into the global food chain, leading to dietary exposure in both humans and animals. pops.intpops.int The lipophilic (fat-loving) nature of these compounds contributes to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. tandfonline.comresearchgate.net This results in the biomagnification of PCNs through the food web, with concentrations tending to increase at higher trophic levels. pops.int
Dietary intake is considered the primary non-occupational route of human exposure to PCNs. oaepublish.com These compounds have been detected in a wide variety of foodstuffs, including those of animal origin such as fish, meat, eggs, and dairy products, as well as in vegetables and cereals. pops.intpops.int The presence of PCNs in food is a legacy of their historical industrial production and use, as well as ongoing unintentional formation through processes like waste incineration. oaepublish.com
While numerous studies have investigated the presence of total PCNs or specific dominant congeners in food, detailed quantitative data focusing specifically on this compound are limited in publicly available scientific literature. Research has more commonly reported on the presence of higher chlorinated congeners, such as penta- and hexachloronaphthalenes, which are often found in greater concentrations in biological samples. who.int
Research Findings on PCN Contamination in Food
In the United Kingdom, analysis of various food groups, including meat, fish, eggs, and dairy, revealed the widespread occurrence of PCNs. food.gov.uk Similarly, research in China on beef samples from various regions showed mean PCN concentrations ranging from 41.2 to 88.7 pg/g wet weight, with tri- and dichloronaphthalenes being the dominant homologues. researchgate.net
Animal feed is a significant vector for the entry of PCNs into the human food chain. Studies on animal feed ingredients have shown contamination with PCNs, with materials of animal origin generally exhibiting higher concentrations than those of plant origin. researchgate.net
The following tables summarize general findings on PCN concentrations in various food categories. It is important to note that these values typically represent the sum of multiple PCN congeners and are not specific to this compound.
Table 1: Reported Concentrations of Total Polychlorinated Naphthalenes (PCNs) in Various Food Categories
| Food Category | Concentration Range (ng/kg, whole weight) | Predominant Congeners/Homologues | Geographic Region of Study |
| Fish and Seafood | 0.09 - 59.3 | Trichloronaphthalenes, Pentachloronaphthalenes, Hexachloronaphthalenes | Global (various studies) pops.intresearchgate.net |
| Meat and Meat Products | 49.2 - 174.1 (pg/g, wet weight) | Tri- and Dichloronaphthalenes | China researchgate.net |
| Eggs | 7.6 - 159.0 (pg/g, wet weight) | Not specified | China researchgate.net |
| Milk and Dairy Products | 0.09 (ng/kg, whole weight) - General | Not specified | Europe pops.int |
This table is for illustrative purposes and compiles data from various sources. Concentrations can vary significantly based on species, geographic location, and analytical methods used.
Table 2: Polychlorinated Naphthalene (B1677914) (PCN) Homologue Distribution in Beef from Different Regions in China
| Region | Mean ΣPCNs Concentration (pg/g ww) | Dominant Homologue Group |
| Beijing | 41.2 | Tri- and Dichloronaphthalenes |
| Hebei | 88.7 | Tri- and Dichloronaphthalenes |
| Shandong | Not specified | Tri- and Dichloronaphthalenes |
| Henan | Not specified | Tri- and Dichloronaphthalenes |
| Liaoning | Not specified | Tri- and Dichloronaphthalenes |
| Jilin | Not specified | Tri- and Dichloronaphthalenes |
| Inner Mongolia | Not specified | Tri- and Dichloronaphthalenes |
Data adapted from Dong et al. (2023). "ww" denotes wet weight. The study highlights the prevalence of lower chlorinated PCNs in these samples. researchgate.net
Environmental Fate and Transformation Processes of 2,3,6 Trichloronaphthalene
Persistence and Environmental Half-Lives of Trichloronaphthalenes and Related PCNs
Trichloronaphthalenes are known for their environmental persistence. wa.gov The persistence of a chemical is often measured by its environmental half-life, which is the time it takes for half of the initial amount of the substance to degrade. chemsafetypro.com
The persistence of PCNs generally increases with the degree of chlorination. who.int Lower chlorinated congeners are expected to have a moderate tendency to sorb to soil and sediment, while higher chlorinated congeners have a strong sorption tendency. who.int This sorption can affect their environmental mobility and availability for degradation processes.
Atmospheric half-lives for PCNs are a key indicator of their potential for long-range transport. For instance, the calculated atmospheric half-life for dichloronaphthalenes is approximately 2.7 to 4 days, while for octachloronaphthalene, it can be as long as 417 days. env.go.jp These values suggest that trichloronaphthalenes, with an intermediate level of chlorination, are sufficiently persistent to be transported over long distances in the atmosphere. env.go.jp In human tissues, the half-life of certain hexachloronaphthalene isomers has been estimated to be between 1.5 and 2.4 years. who.intenv.go.jp
| PCN Homologue Group | Predicted Atmospheric Half-Life |
| Dichloronaphthalenes (di-CNs) | 4 days |
| Trichloronaphthalenes (tri-CNs) | 8 days |
| Tetrachloronaphthalenes (tetra-CNs) | 18 days |
| Pentachloronaphthalenes (penta-CNs) | 39 days |
| Hexachloronaphthalenes (hexa-CNs) | 86 days |
| Heptachloronaphthalenes (hepta-CNs) | 189 days |
| Octachloronaphthalene (octa-CN) | 417 days |
This table is based on predicted data from AOPWIN v1.92, assuming a 24-hour day and a constant hydroxyl radical concentration. env.go.jp
Photodegradation Mechanisms of 2,3,6-Trichloronaphthalene on Surfaces
Photodegradation is a significant transformation process for PCNs in the environment, particularly on surfaces exposed to sunlight. who.int
Influence of Ultraviolet Irradiation on Degradation Kinetics
The photodegradation of this compound (also known as CN-26) on kaolinite (B1170537) surfaces under ultraviolet-A (UV-A) irradiation follows pseudo-first-order kinetics. nih.govresearchgate.net This means the rate of degradation is proportional to the concentration of the compound. The degradation rate can be optimized under specific environmental conditions. For example, at 25 °C, 70% humidity, and a pH of 7, with the addition of 30 mg kg-1 of fulvic acid, the degradation rate of CN-26 reached 75.57%. nih.gov
Role of Environmental Matrices, e.g., Kaolinite Surfaces
Environmental matrices play a crucial role in the photodegradation of this compound. Kaolinite, a common clay mineral, can act as a surface for photochemical reactions. nih.gov The interaction between this compound and the kaolinite surface can alter the photochemical behavior of the compound. researchgate.net Studies have shown that the photodegradation of similar compounds, like triclosan, on kaolinite surfaces leads to different transformation products compared to degradation in aqueous solutions. researchgate.net
Impact of Organic Matter, e.g., Fulvic Acid, on Photodegradation
Organic matter, such as fulvic acid (FA), can significantly influence the photodegradation of this compound. At lower concentrations, fulvic acid can promote the photoconversion of chlorinated naphthalenes. researchgate.net However, at higher concentrations, it can have an inhibitory effect. researchgate.net This dual role is attributed to fulvic acid's ability to act as both a photosensitizer, generating reactive oxygen species (ROS), and as a light filter or ROS scavenger. acs.orgnih.gov In the presence of fulvic acid, the contribution of hydroxyl radicals (•OH) to the degradation of CN-26 was found to be 68.32%, while the contribution from electrons was 21.21%. nih.gov Without fulvic acid, the contribution of •OH was higher at 82.21%. nih.gov
Identification of Photolytic Transformation Products and Reaction Pathways
The photodegradation of this compound involves the formation of various transformation products. The primary reactive species involved in its degradation on kaolinite surfaces are hydroxyl radicals (•OH), followed by electrons. nih.gov Density functional theory (DFT) calculations have indicated that the C6 position of the this compound molecule is the most susceptible site for radical attack. nih.gov
The degradation process can involve dechlorination and the formation of hydroxylated and other oxygenated derivatives. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify these degradation products. researchgate.net
Biotransformation and Biodegradation Potential of Trichloronaphthalenes
The biodegradation of polychlorinated naphthalenes is a slower process compared to photodegradation, and the rate is highly dependent on the degree of chlorination and the specific congener.
Some bacteria isolated from soil have demonstrated the ability to use 1-chloronaphthalene (B1664548) as their sole carbon source. who.int Similarly, pseudomonads grown on naphthalene (B1677914) can metabolize both 1- and 2-chloronaphthalene. who.int However, information on the biodegradation of more highly chlorinated congeners like trichloronaphthalenes is limited. who.int
Microbial Degradation in Environmental Compartments (Aerobic Conditions)
The microbial degradation of polychlorinated naphthalenes is a key process in their environmental transformation. Under aerobic conditions, the extent of degradation is largely dependent on the degree of chlorination. Generally, lower chlorinated naphthalenes are more susceptible to microbial attack than their higher chlorinated counterparts. who.int
While specific studies on the microbial degradation of this compound are not extensively documented, research on other chlorinated naphthalenes, such as dichloronaphthalenes, offers valuable insights. For instance, some bacterial strains have demonstrated the ability to utilize dichloronaphthalenes as a carbon and energy source. One study detailed the metabolic degradation of 1,4-dichloronaphthalene (B155283) by a Pseudomonas sp. nih.gov. This suggests that certain microbial populations in soil and sediment may possess the enzymatic machinery to initiate the breakdown of trichloronaphthalenes.
The initial step in the aerobic microbial degradation of chlorinated aromatic compounds typically involves the action of dioxygenase enzymes. These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorinated catechols. Subsequent enzymatic reactions can lead to ring cleavage and further degradation. The position of the chlorine atoms on the naphthalene ring significantly influences the susceptibility of the molecule to microbial degradation.
Table 1: Microbial Degradation of Related Chlorinated Naphthalenes
| Compound | Degrading Microorganism | Key Findings | Reference |
| 1,4-Dichloronaphthalene | Pseudomonas sp. HY | Capable of degrading 1,4-DCN, with the formation of hydroxylated intermediates. nih.gov | nih.gov |
| Monochloronaphthalenes | Soil and water microorganisms | Appear to be readily degradable under aerobic conditions. who.int | who.int |
It is important to note that the presence of multiple chlorine atoms, as in this compound, generally increases the recalcitrance of the compound to microbial degradation. The steric hindrance and electronic effects of the chlorine substituents can make enzymatic attack more difficult.
Metabolic Pathways and Elimination in Biological Systems
The metabolism and elimination of this compound in biological systems are critical for understanding its potential for bioaccumulation and toxicity. As with microbial degradation, the metabolic fate of PCNs is highly dependent on the number and position of chlorine atoms.
In animal systems, the liver is the primary organ responsible for the metabolism of xenobiotics like PCNs. uea.ac.uk The metabolic processes aim to increase the water solubility of these lipophilic compounds to facilitate their excretion. The primary metabolic pathway for lower chlorinated naphthalenes involves oxidation, typically mediated by cytochrome P450 enzymes, to form hydroxylated metabolites (chlorinated naphthols). who.int These hydroxylated metabolites can then be conjugated with molecules such as glucuronic acid or sulfate (B86663) to further increase their water solubility and promote their elimination from the body, primarily through urine and feces. who.int
For trichloronaphthalenes, this process of hydroxylation and subsequent conjugation is a plausible metabolic route. However, the efficiency of this process can be influenced by the specific chlorine substitution pattern. Research on various PCN congeners has shown that the position of chlorine atoms affects their metabolic rates and potential for bioaccumulation.
Higher chlorinated naphthalenes are generally more resistant to metabolism and are eliminated from the body more slowly, leading to their accumulation in fatty tissues. uea.ac.uk While this compound is a lower chlorinated congener compared to hepta- or octachloronaphthalenes, its three chlorine atoms likely confer a degree of persistence in biological systems compared to mono- or dichloronaphthalenes.
Table 2: General Metabolic Pathways of Polychlorinated Naphthalenes in Animals
| Metabolic Process | Description | Key Enzymes | Primary Excretion Route |
| Phase I: Oxidation | Introduction of a hydroxyl group onto the naphthalene ring to form a chlorinated naphthol. | Cytochrome P450 monooxygenases | - |
| Phase II: Conjugation | Attachment of endogenous molecules (e.g., glucuronic acid, sulfate) to the hydroxylated metabolite. | UDP-glucuronosyltransferases, Sulfotransferases | Urine, Feces |
The elimination half-life of PCNs in biological systems varies significantly depending on the specific congener and the animal species. While specific data for this compound is scarce, the general trend indicates that as the degree of chlorination increases, the rate of elimination decreases.
Toxicological Profiles and Mechanisms of Action of 2,3,6 Trichloronaphthalene and Pcn Congeners
Comparative Toxicological Assessment of Polychlorinated Naphthalene (B1677914) Isomers
Polychlorinated naphthalenes (PCNs) are a group of synthetic chemicals that are structurally similar to polychlorinated biphenyls (PCBs) and have been identified as persistent environmental pollutants. Their toxicity varies significantly among different isomers, a phenomenon largely dictated by the number and position of chlorine atoms on the naphthalene rings.
Congener-Specific Toxic Potency and Structure-Activity Relationships
The toxic potency of individual PCN congeners is highly dependent on their molecular structure, specifically the degree and pattern of chlorination. Research has established clear structure-activity relationships, with certain congeners exhibiting significantly higher toxicity than others.
The planarity of the molecule and the substitution pattern at the lateral 2, 3, 6, and 7 positions are critical determinants of toxic potency. Congeners with chlorine atoms at these lateral positions, such as 2,3,6,7-tetrachloronaphthalene, tend to be more toxic. The presence of chlorine atoms in these positions allows the molecule to adopt a planar or near-planar configuration, which is a key requirement for binding to the aryl hydrocarbon (Ah) receptor, a critical step in mediating dioxin-like toxicity.
| PCN Congener | Degree of Chlorination | Key Structural Features | Relative Toxic Potency |
| 1-Monochloronaphthalene | Mono- | Single chlorine substitution | Low |
| 2,3,6-Trichloronaphthalene | Tri- | Chlorine atoms at lateral positions | Moderate |
| 2,3,6,7-Tetrachloronaphthalene | Tetra- | Four lateral chlorine atoms, planar structure | High |
| Hexachloronaphthalenes | Hexa- | Highly chlorinated, some congeners are planar | High |
Differential Toxicity of Lower Chlorinated Naphthalenes (e.g., Trichloronaphthalenes) versus Higher Chlorinated Congeners
A general trend observed with PCNs is that the toxicity increases with the degree of chlorination, up to a certain point. Higher chlorinated congeners, such as penta- and hexachloronaphthalenes, are generally more toxic and persistent than lower chlorinated ones like trichloronaphthalenes. nih.gov
Lower Chlorinated Naphthalenes (e.g., Trichloronaphthalenes):
Generally exhibit lower acute toxicity.
Are more susceptible to metabolic breakdown and excretion from the body.
Have a lower potential to bioaccumulate in fatty tissues.
While they can still elicit toxic responses, their potency is considerably less than their more chlorinated counterparts.
Higher Chlorinated Naphthalenes (e.g., Hexachloronaphthalenes):
Exhibit greater acute and chronic toxicity. nih.gov
Are more resistant to metabolic degradation, leading to longer biological half-lives and increased bioaccumulation. who.int
Have a higher affinity for the Ah receptor, leading to more potent dioxin-like effects.
Are associated with more severe health effects, including liver damage and skin lesions (chloracne). who.int
| Feature | Lower Chlorinated Naphthalenes (e.g., Trichloronaphthalenes) | Higher Chlorinated Naphthalenes (e.g., Hexachloronaphthalenes) |
| Degree of Chlorination | 1-3 Chlorine Atoms | 5-8 Chlorine Atoms |
| Toxic Potency | Lower | Higher nih.gov |
| Persistence in the Environment | Lower | Higher |
| Bioaccumulation Potential | Lower | Higher who.int |
| Metabolism and Excretion | More readily metabolized and excreted | Resistant to metabolism, longer half-life who.int |
| Primary Toxic Effects | Milder, less severe | More severe, including hepatotoxicity and chloracne who.int |
Molecular Mechanisms of Toxicity Induced by PCNs
The toxic effects of PCNs are mediated through several molecular pathways, with the activation of the aryl hydrocarbon (Ah) receptor being a central mechanism for many of the dioxin-like congeners.
Ah Receptor-Mediated Responses and Dioxin-Like Activity
A significant portion of the toxicity of certain PCN congeners, including some trichloronaphthalenes, is mediated through their interaction with the aryl hydrocarbon (Ah) receptor. who.int This receptor is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide range of genes, including those involved in xenobiotic metabolism.
Upon binding of a PCN congener to the Ah receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus. In the nucleus, it forms a heterodimer with the Ah receptor nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to an alteration in their transcription.
The ability of a PCN congener to bind to the Ah receptor and activate this pathway is highly dependent on its structure. As mentioned previously, congeners that can adopt a planar conformation exhibit a higher binding affinity for the Ah receptor and, consequently, display greater dioxin-like toxicity. The relative potency of different PCN congeners to induce these dioxin-like responses is often expressed as toxic equivalency factors (TEFs) relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). While an internationally agreed-upon TEF system for PCNs is not yet established due to a lack of sufficient experimental data, some congeners, particularly those with a planar structure, are known to have significant dioxin-like activity. who.int
Induction of Cytochrome P-450 (CYP) Enzymes
One of the primary and most well-characterized downstream effects of Ah receptor activation by PCNs is the induction of cytochrome P-450 (CYP) enzymes, particularly those in the CYP1A family, such as CYP1A1. who.int The induction of these enzymes is a sensitive marker of exposure to Ah receptor agonists.
Studies have shown that certain PCN congeners are potent inducers of CYP1A1. For example, two persistent hexachloronaphthalene isomers, 1,2,3,4,6,7- and 1,2,3,5,6,7-hexachloronaphthalene, have been shown to cause the induction of CYP1A1 in various in vitro and in vivo test systems, which is a characteristic of dioxin-like compounds. who.int
Oxidative Stress and Lipid Peroxidation
In addition to Ah receptor-mediated toxicity, PCNs can also induce cellular damage through the generation of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell's antioxidant defenses to detoxify these reactive intermediates.
Exposure to PCNs can lead to an increase in the production of ROS, such as superoxide (B77818) anions and hydroxyl radicals. These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA.
One of the major consequences of oxidative stress is lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to a chain reaction of lipid degradation. This can result in damage to the cell membrane, altering its fluidity and permeability, and can lead to the formation of reactive byproducts that can further damage other cellular components. Naphthalene itself has been shown to induce oxidative stress and DNA damage in cultured cells, leading to increased lipid peroxidation. nih.gov Chlorinated naphthalenes have also been found to alter lipid peroxidation and the activities of antioxidant enzymes in rats, indicative of increased oxidative stress. who.int
In Vitro Toxicological Investigations
Cell-Based Assays for Evaluating PCN Biological Activity
In vitro cell-based assays are crucial tools for assessing the biological and toxicological effects of polychlorinated naphthalenes (PCNs), providing insights into cytotoxicity, genotoxicity, and mechanisms of action at the cellular level. sigmaaldrich.comnuvisan.com These assays offer a more physiologically relevant context than traditional biochemical assays and can generate complex, biologically significant data. sigmaaldrich.com
Commonly employed cell-based assays for PCNs include:
Cytotoxicity Assays: These assays measure the degree to which a substance can cause damage to cells. For PCNs, cell viability assays are used to determine the concentration at which the compound causes cell death. For instance, the IC50 value, the concentration at which 50% of cells are killed, was determined for hexachloronaphthalene (PCN67) in differentiated PC12 cells and primary hippocampal neurons. nih.gov
Proliferation Assays: These assays evaluate the effect of a compound on cell growth and division. Studies on the estrogen-dependent breast cancer cell line, MCF-7, have been used to assess how different PCN congeners affect cell proliferation. nih.gov
Apoptosis Assays: These assays detect programmed cell death. Methods include measuring DNA fragmentation and the activity of caspases, which are key enzymes in the apoptotic pathway. The activity of caspase-8 and caspase-9 has been evaluated in MCF-7 cells exposed to various PCN congeners to understand their apoptotic potential. nih.gov
Genotoxicity Assays: These tests are designed to detect genetic damage, such as gene mutations and chromosomal damage. Standard tests include the Ames test, which uses bacteria to test for mutagenic properties, and the micronucleus test, which evaluates chromosomal damage in mammalian cells. nuvisan.com
Receptor Binding and Activation Assays: Given that many toxic effects of PCNs are mediated through the aryl hydrocarbon receptor (AhR), assays are used to measure the binding and activation of this receptor. umed.plscbt.com
High-Content Screening (HCS): This technology integrates advanced microscopy with cell-based assays to monitor various cellular events with spatial and temporal resolution. HCS allows for the automated identification of cellular changes and can be used to detect toxic pathways of chemical compounds.
These in vitro models, particularly those using human cells, are instrumental in the early stages of toxicological assessment to predict how a compound might interact with biological systems before proceeding to more complex studies.
Biochemical Endpoints and Molecular Responses to Trichloronaphthalene Exposure
Exposure to trichloronaphthalenes and other PCNs triggers a range of biochemical and molecular responses, many of which are mediated by the aryl hydrocarbon receptor (AhR). umed.plscbt.com The binding of PCN congeners to the AhR can initiate a cascade of downstream events, leading to the expression of various genes, most notably those encoding for cytochrome P450 (CYP) enzymes. umed.plnih.gov
Key biochemical and molecular endpoints include:
Aryl Hydrocarbon Receptor (AhR) Activation: this compound is a chloronaphthalene that can bind to the AhR. scbt.com The activation of the AhR is a critical initiating event for the toxicity of many PCNs, particularly higher chlorinated congeners like hexachloronaphthalenes, which elicit AhR-mediated responses similar to dioxin-like compounds. umed.plnih.gov
Cytochrome P450 (CYP) Induction: A primary molecular response to PCN exposure is the induction of CYP enzymes, particularly the CYP1A family. nih.gov In vitro studies have demonstrated that lower chlorinated PCNs can lead to a fast induction of CYP1A1 protein expression, suggesting rapid metabolism. nih.gov This induction is a key biomarker for exposure to AhR agonists. nih.gov
Apoptosis Induction: Certain PCN congeners can induce apoptosis, or programmed cell death. Studies on MCF-7 breast cancer cells showed that while lower chlorinated tetra-PCNs had no effect on caspase activity, all higher chlorinated PCNs increased caspase-8 activity, and hexa-PCNs also stimulated caspase-9, indicating the initiation of apoptotic pathways. nih.gov
Oxidative Stress: Exposure to PCNs can lead to oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). nih.gov In neuronal in vitro models, hexachloronaphthalene (PCN67) was found to cause an overproduction of ROS, leading to increased lipid peroxidation. nih.gov In vivo studies also show a dose- and time-dependent increase in malondialdehyde (MDA), a marker of lipid peroxidation, in the liver of rats exposed to a PCN mixture. researchgate.net
Disruption of Cellular Signaling: PCNs can interfere with normal cellular signaling pathways. For example, the commercial PCN mixture Halowax 1051 has been shown to downregulate the AhR at certain concentrations, which can impair neuronal growth and development. nih.gov
The table below summarizes the molecular and biochemical responses to PCN exposure based on in vitro findings.
| Endpoint | Observed Effect | PCN Congeners | Cell/System |
| AhR Activation | Binding and activation of the receptor | This compound, Higher chlorinated PCNs | Various |
| CYP1A1 Induction | Increased protein expression and activity | Lower and higher chlorinated PCNs | MCF-7 cells, Rat liver microsomes |
| Apoptosis | Increased caspase-8 and caspase-9 activity | Higher chlorinated PCNs (penta- and hexa-CNs) | MCF-7 cells |
| Oxidative Stress | Overproduction of Reactive Oxygen Species (ROS), Increased lipid peroxidation | Hexachloronaphthalene (PCN67) | Differentiated PC12 cells, Primary hippocampal neurons |
| Cellular Signaling | Downregulation of AhR | Halowax 1051 (PCN mixture) | Not specified |
In Vivo Toxicological Studies on PCN Exposure
Hepatotoxicity and Other Organ-Specific Effects
The liver is a primary target organ for the toxic effects of PCNs, a fact established through both historical occupational exposures and experimental animal studies. umed.pluea.ac.uk PCNs, particularly the higher chlorinated congeners, tend to accumulate in the liver and adipose tissue. umed.plnih.gov The liver's central role in detoxification processes makes it highly susceptible to damage from xenobiotics like PCNs. umed.pluea.ac.uk
Key hepatotoxic effects observed in in vivo studies include:
Increased Liver Weight: Administration of a PCN mixture to rats resulted in a significant increase in relative liver mass, reaching about 126-153% of the control group's liver mass 72 hours after administration. nih.gov
Histological Damage: Inhalation of a penta/hexachlorinated naphthalene mixture in rats led to slight to moderate histological liver damage. who.int Human occupational exposure has been linked to severe liver damage, including acute yellow liver atrophy and steatosis (fatty liver). umed.pl In some cases, extensive liver damage and death from cirrhosis occurred months to a year after exposure ended. umed.pl
Enzyme Induction: PCNs are potent inducers of hepatic microsomal enzymes, particularly cytochrome P-450. nih.gov Exposure in rats caused an increase in the total level of cytochrome P-450 and a 12- to 15-fold increase in the activity of CYP1A. nih.gov
Oxidative Stress: In vivo studies have demonstrated a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation, in the livers of rats exposed to PCNs. The level of MDA was about ten times greater than in the control group 240 hours after administration. nih.gov This was correlated with a decrease in glutathione (B108866) (GSH) levels, indicating a state of oxidative stress. researchgate.net
Besides the liver, short-term exposure to higher chlorinated naphthalenes in animal studies has also resulted in degeneration of the kidneys. who.int
Neurotoxicity and Effects on the Nervous System
Exposure to PCNs can provoke a wide spectrum of adverse effects, including neurotoxicity. umed.plnih.govuea.ac.uk Significant levels of PCNs are retained in the brain and nervous system following exposure. umed.plnih.gov
While specific in vivo neurotoxicity studies on this compound are limited, research on related PCN congeners provides insight into their neurotoxic potential. In vitro studies using neuronal models have shown that hexachloronaphthalene (PCN67), one of the most toxic congeners, can induce neuronal death. nih.gov The underlying mechanism appears to involve mitochondrial dysfunction, including mitochondrial calcium accumulation and the overproduction of reactive oxygen species. nih.gov Furthermore, PCN67 exposure led to dose-dependent damage of neurites and a downregulation of neurofilaments, which are essential components of the neuronal cytoskeleton. nih.gov
The disruption of aryl hydrocarbon receptor (AhR) signaling by PCNs may also contribute to neurotoxicity, as proper AhR function is important for neuronal growth and development. nih.gov
Immunosuppression and Endocrine Disrupting Properties
Polychlorinated naphthalenes are recognized as endocrine-disrupting chemicals (EDCs) and are associated with suppression of the immune response. umed.plnih.govuea.ac.uk EDCs can interfere with the body's hormonal systems, leading to adverse health effects. mdpi.comeuropa.eu
Endocrine Disruption: PCNs can disrupt the endocrine system by interacting with key hormone receptors. A study exploring the mechanism of PCN disruption on the human endocrine system identified interactions with the estrogen receptor, thyroid receptor, and adrenoceptor. nih.gov The toxicity of PCNs on these endocrine receptors was found to be related to molecular properties such as the lowest unoccupied molecular orbital energy (ELUMO). nih.gov Like other EDCs, such as polychlorinated biphenyls (PCBs) and dioxins, PCNs can interfere with the synthesis, transport, and action of natural hormones, which are vital for maintaining homeostasis, reproduction, and development. europa.eujst.go.jp
Immunosuppression: There is a clear relationship between exposure to EDCs and alterations in immune function. mdpi.comjst.go.jp EDCs can bind to estrogen receptors and activate transcription factors involved in inflammation, potentially leading to the onset of chronic diseases. mdpi.com Exposure to certain organochlorine compounds has been linked to an increased risk of infections in infants, suggesting an immunosuppressive effect. mdpi.com The immunotoxic potential of environmental contaminants, including related compounds like PCBs, has been demonstrated in wildlife, where exposure was linked to increased susceptibility to viral infections in seals. europa.eu
The table below summarizes the key toxicological effects of PCN exposure observed in in vivo studies.
| Toxicological Effect | Organ/System Affected | Key Findings |
| Hepatotoxicity | Liver | Increased relative liver mass, histological damage (steatosis, necrosis), induction of CYP enzymes, increased oxidative stress (MDA levels). umed.plnih.govresearchgate.netwho.int |
| Neurotoxicity | Brain and Nervous System | Retention of PCNs in the brain; potential for neuronal damage and disruption of neuronal development. nih.govumed.plnih.gov |
| Immunosuppression | Immune System | Alteration of immune function. umed.plnih.govuea.ac.uk |
| Endocrine Disruption | Endocrine System | Interaction with estrogen, thyroid, and adrenoceptors; interference with hormone signaling. nih.gov |
Reproductive and Developmental Toxicity
Studies on PCN congeners and mixtures have indicated the potential for reproductive and developmental toxicity. Exposure to PCNs has been associated with a range of adverse effects, including endocrine disruption, which can lead to reproductive disorders and embryotoxicity. healthcouncil.nlnih.gov The higher chlorinated PCNs are generally considered to be more toxic. nih.gov
Animal studies have been crucial in elucidating the potential reproductive and developmental hazards of PCNs. For instance, research on rats exposed to a mixture of PCNs during organogenesis revealed dose-related fetotoxic and teratogenic effects. These effects included reduced fetal body weight and length, delayed ossification, and the development of cleft palate and hydronephrosis. Notably, these effects were observed even at doses that were not toxic to the mother.
Maternal transfer of PCNs to offspring through both placental and lactational routes has been demonstrated in animal models. who.int This transgenerational exposure is a significant concern for developmental health. While comprehensive studies on this compound are not available, the broader data on PCNs suggest that this compound could also pose risks to reproduction and development.
Table 1: Summary of Reproductive and Developmental Toxicity Findings for Polychlorinated Naphthalenes (PCNs)
| Study Type | Organism | PCN Type | Key Findings |
| In vivo | Rat | PCN Mixture | Fetotoxicity (reduced body weight, delayed ossification), Teratogenicity (cleft palate, hydronephrosis) |
| In vivo | Rat | 1,2,3,4,6,7-hexachloronaphthalene | Placental and lactational transfer to offspring |
| Review | - | PCNs (general) | Endocrine disruption, reproductive disorders, embryotoxicity |
Epidemiological and Occupational Health Research on PCN Exposure Outcomes
Historically, occupational exposure to PCNs was a significant health concern, particularly in the early to mid-20th century. Workers in industries that manufactured or used PCNs were exposed through inhalation and dermal contact. umed.pl The most well-documented health effects of occupational PCN exposure are chloracne, a severe and persistent acne-like skin condition, and liver damage. who.intumed.pl
Numerous case histories from that era report extensive liver damage, including acute atrophy of the liver, which in some cases was fatal. who.int These severe health outcomes were often latent, appearing weeks or months after the exposure had ceased. Other symptoms reported in workers exposed to chlorinated naphthalenes include irritation of the eyes, fatigue, headache, anemia, and gastrointestinal issues. who.int
While specific epidemiological studies focusing solely on this compound are scarce, the data on occupational exposure to trichloronaphthalene mixtures provide some context. A non-fatal case of toxic hepatitis was reported in a worker exposed to what was believed to be trichloronaphthalene at a concentration of about 3.4 mg/m³, although the presence of tetrachloronaphthalene was also likely. who.int
It is important to note that the Health Council of the Netherlands reviewed the available data and concluded that there was insufficient information to recommend a health-based occupational exposure limit for trichloronaphthalene due to the poor quality of the existing data. healthcouncil.nl They did, however, suggest that the then-current administrative limit was likely too high based on findings of slight liver injury in animal studies. healthcouncil.nl
Table 2: Summary of Epidemiological and Occupational Health Findings for Polychlorinated Naphthalenes (PCNs)
| Population | Exposure Route | Health Outcomes |
| Industrial Workers | Inhalation, Dermal | Chloracne, Liver damage (including acute atrophy), Eye irritation, Fatigue, Headache, Anemia, Gastrointestinal issues |
| Industrial Worker | Inhalation | Toxic hepatitis (case report with mixed exposure) |
Advanced Analytical Methodologies for 2,3,6 Trichloronaphthalene Quantification
Sample Preparation and Extraction Procedures for Environmental and Biological Matrices
The initial and one of the most critical stages in the analysis of 2,3,6-trichloronaphthalene is the preparation and extraction of the sample. The primary goal is to efficiently isolate the target analyte from the sample matrix while minimizing loss and contamination. The choice of method depends on the nature of the sample matrix, whether it is an environmental sample like soil and sediment or a biological tissue.
Commonly employed extraction techniques for solid matrices such as soil and sediment include Soxhlet extraction, accelerated solvent extraction (ASE), and microwave-assisted extraction. nih.govepa.gov For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently utilized. tandfonline.com The selection of the extraction solvent is crucial for achieving high recovery rates; mixtures of non-polar and polar solvents, such as hexane and dichloromethane, are often used. nih.gov
| Extraction Technique | Matrix | Description |
| Soxhlet Extraction | Soil, Sediment | A classic and robust method involving continuous extraction with a cycling solvent. |
| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Biota | Uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption. frontiersin.org |
| Microwave-Assisted Extraction | Soil, Sediment | Employs microwave energy to heat the solvent and sample, accelerating the extraction process. epa.gov |
| Liquid-Liquid Extraction (LLE) | Water | Partitions the analyte between the aqueous sample and an immiscible organic solvent. tandfonline.com |
| Solid-Phase Extraction (SPE) | Water | The analyte is adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent. tandfonline.com |
Following extraction, the sample extract contains a mixture of the target analytes and a significant amount of co-extracted interfering compounds, such as lipids in biological samples and humic acids in soil. Therefore, a cleanup or purification step is essential to enrich the PCN fraction and remove these interferences.
Multi-layer silica gel columns are widely used for this purpose. These columns are typically packed with different layers of silica gel modified with sulfuric acid and potassium hydroxide to remove oxidizable and acidic/basic compounds, respectively. mdpi.com Florisil, a magnesium-silicate adsorbent, is also effective in separating PCNs from other chlorinated compounds. nih.gov For highly contaminated samples, activated carbon columns can be employed to isolate planar compounds like PCNs from non-planar interferences. nih.gov
Polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs) are structurally similar to PCNs and often coexist in environmental samples, causing significant interference in the analysis. tandfonline.com Effective separation of these compound classes is crucial for accurate quantification of this compound.
Fractionation using different adsorbents is a common strategy. For instance, a basic alumina column can be used to separate PCBs and PCNs from PCDD/Fs. nih.govmdpi.com The PCBs and PCNs are eluted with a less polar solvent mixture (e.g., hexane/dichloromethane 95:5), while the more polar PCDD/Fs are retained and subsequently eluted with a more polar solvent mixture (e.g., hexane/dichloromethane 50:50). nih.govmdpi.com Gel permeation chromatography (GPC) is another technique that can be used to remove high-molecular-weight interferences. cr2000.it
Chromatographic Separation Technologies for Congener-Specific Analysis
Due to the large number of possible PCN congeners (75 in total), achieving congener-specific separation is a significant analytical challenge. tandfonline.com High-resolution gas chromatography (HRGC) is the technique of choice for separating individual PCN congeners, including this compound. nih.gov
HRGC utilizes long capillary columns with a small internal diameter and a thin film of stationary phase to provide high separation efficiency. The choice of the stationary phase is critical for resolving closely eluting congeners. Non-polar stationary phases, such as those based on polydimethylsiloxane (e.g., DB-1), or slightly more polar phases containing a small percentage of phenyl groups (e.g., DB-5ms), are commonly used for PCN analysis. nih.govresearchgate.net These columns separate the congeners primarily based on their boiling points and, to some extent, their planarity.
The performance of the GC system, including the injector type, temperature program, and carrier gas flow rate, must be carefully optimized to achieve the best possible resolution.
| Capillary Column Phase | Polarity | Typical Application |
| 100% Dimethylpolysiloxane (e.g., BP1) | Non-polar | General purpose, separates based on boiling point. fujifilm.com |
| 5% Phenyl Polysilphenylene-siloxane (e.g., BPX5) | Low polarity | Excellent for trace analysis and GC-MS applications, provides good separation for a wide range of compounds. americanchromatography.com |
| 50% Phenyl Polysilphenylene-siloxane (e.g., BPX50) | Mid polarity | Used for applications requiring higher polarity, such as the analysis of pesticides and PAHs. americanchromatography.com |
Despite the high resolving power of modern capillary columns, co-elution of some PCN congeners remains a significant challenge. nih.gov this compound (PCN-26) has been reported to co-elute with 1,6,7-trichloronaphthalene (PCN-25) on some commonly used stationary phases. nih.gov This co-elution can lead to inaccurate quantification if not properly addressed.
To overcome this, several strategies can be employed. The use of very long capillary columns (e.g., 60 meters or more) can improve resolution. nih.gov Alternatively, comprehensive two-dimensional gas chromatography (GC×GC) can provide significantly enhanced separation by coupling two columns with different stationary phases. researchgate.net When co-elution cannot be chromatographically resolved, the use of mass spectrometry with high mass resolution or tandem mass spectrometry can help to differentiate and quantify the co-eluting congeners based on their specific mass-to-charge ratios or fragmentation patterns.
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the preferred detection method for the analysis of this compound due to its high sensitivity and selectivity. nih.gov Both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are employed for this purpose.
HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy, allowing for the differentiation of target analytes from isobaric interferences. nih.gov This is particularly important for complex matrices where co-eluting compounds may have the same nominal mass but different elemental compositions.
Tandem mass spectrometry, often performed on triple quadrupole (QqQ) or ion trap mass spectrometers, provides an additional layer of selectivity. frontiersin.orgnih.gov In MS/MS, a specific precursor ion corresponding to the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio, leading to lower detection limits. frontiersin.org
Isotope dilution is the most accurate quantification method for PCN analysis. nih.gov This technique involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled this compound) prior to extraction. The labeled standard behaves identically to the native analyte throughout the sample preparation and analysis process, allowing for the correction of any analyte loss and matrix effects. The concentration of the native analyte is then determined by measuring the ratio of the response of the native analyte to that of the labeled internal standard.
| Mass Spectrometry Technique | Principle | Advantages |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy. | High selectivity, resolves isobaric interferences. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Selects a precursor ion, fragments it, and detects specific product ions. | High sensitivity and selectivity, reduces background noise. frontiersin.orgnih.gov |
Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) for High Sensitivity
Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) is a highly sensitive and selective ionization technique particularly well-suited for the analysis of electrophilic compounds, such as those containing electronegative atoms like chlorine. nih.govwikipedia.org This makes it an exceptional method for the quantification of this compound. The fundamental principle of ECNI involves the capture of low-energy thermal electrons by the analyte molecules in the gas phase within the ion source of a mass spectrometer. nih.govresearchgate.net This process, known as resonance electron capture, forms a molecular radical anion ([M]•−) with minimal fragmentation. wikipedia.org
The high sensitivity of ECNI-MS stems from its efficiency in ionizing target compounds that have a high electron affinity, like chlorinated naphthalenes, while leaving most matrix components un-ionized. This results in a very low chemical background noise compared to other ionization techniques such as Electron Ionization (EI), leading to significantly lower limits of detection. nih.govresearchgate.net For many halogenated compounds, detection limits in the part-per-trillion (ppt) or even lower ranges can be achieved. nih.govnih.gov
Key Research Findings for ECNI-MS:
| Feature | Description | Reference |
| Ionization Principle | Capture of thermal electrons by electrophilic compounds to form a stable negative ion ([M]•−). | wikipedia.orgnih.gov |
| Selectivity | Highly selective for compounds with electronegative atoms (e.g., halogens), reducing matrix interference. | wikipedia.org |
| Sensitivity | Achieves very low detection limits (part-per-trillion range) due to low background noise. | nih.govnih.gov |
| Fragmentation | Produces minimal fragmentation, resulting in a strong molecular ion signal for quantification. | researchgate.net |
| Application | Widely used for identifying trace levels of chlorinated contaminants like PCBs, PCDDs, and other polychlorinated compounds. | wikipedia.org |
The process is characterized by its high specificity, as only molecules with the ability to capture electrons will be efficiently ionized. researchgate.net This selectivity is a major advantage when analyzing complex environmental samples where numerous other organic compounds may be present. The minimal fragmentation associated with ECNI ensures that the molecular ion is abundant, providing clear and easily quantifiable data for the target analyte, this compound.
Application of Quadrupole GC/MS in Multiple Ion Detection Mode
Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for the analysis of semi-volatile organic compounds. When operated in Multiple Ion Detection (MID) mode, also known as Selected Ion Monitoring (SIM), the quadrupole mass spectrometer provides enhanced sensitivity and selectivity for quantitative analysis.
In this mode, instead of scanning a full range of mass-to-charge ratios (m/z), the quadrupole mass filter is set to detect only a few specific ions that are characteristic of the target analyte. For this compound, these would include the prominent ions from its mass spectrum, particularly the molecular ion cluster. By focusing the detector's time and resources on just these few ions, the signal-to-noise ratio is significantly increased, allowing for much lower detection limits compared to the full-scan mode. nih.gov
The application of Quadrupole GC/MS in MID mode is particularly effective for complex matrices often encountered in environmental analysis. While less selective sample preparation methods may be used, the enhanced selectivity of the MID detection can compensate, distinguishing the target analyte from co-eluting matrix components. chromatographyonline.com For robust quantification, a set of characteristic ions is monitored. The ratio of these ions must remain constant and match that of a known standard, providing a high degree of confidence in the identification of the compound. chromatographyonline.com
Instrumental Parameters for Quadrupole GC/MS in MID Mode:
| Parameter | Typical Setting/Value | Purpose | Reference |
| GC Column | DB-5MS or similar non-polar column | Separation of semi-volatile organic compounds | |
| Ionization Mode | Electron Ionization (EI) or ECNI | Fragmentation of analyte for characteristic ions | nih.gov |
| Mass Analyzer | Quadrupole | Filters for specific mass-to-charge ratios | nih.gov |
| Detection Mode | Multiple Ion Detection (MID) / Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions | nih.govchromatographyonline.com |
| Dwell Time | 10-100 ms per ion | Time spent monitoring each specific ion; optimized for peak shape and sensitivity |
This targeted approach allows for the development of highly sensitive and efficient multi-residue methods capable of quantifying a large number of compounds in a single analytical run.
Emerging Analytical Techniques for Trichloronaphthalene Characterization
The field of analytical chemistry is continuously evolving, with new techniques offering improved performance for the characterization of emerging contaminants like this compound. taylorfrancis.com Current trends are moving towards methods that provide even greater sensitivity, selectivity, and the ability to analyze a wider range of compounds simultaneously. mdpi.com
One of the most significant advancements is the increasing use of tandem mass spectrometry (MS/MS) , often with a triple quadrupole mass spectrometer (GC-MS/MS). chromatographyonline.com In this technique, a specific precursor ion for this compound is selected in the first quadrupole, fragmented in a collision cell, and then specific product ions are monitored by the second quadrupole. chromatographyonline.com This process, known as Multiple Reaction Monitoring (MRM), offers a superior level of selectivity and sensitivity, virtually eliminating matrix interference and providing unambiguous identification and quantification at very low levels. nih.govresearchgate.net
Furthermore, high-resolution mass spectrometry (HRMS) , for instance, coupled with gas chromatography (GC-HRMS), is becoming more prevalent. These instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements. This allows for the determination of the elemental composition of an ion, which greatly increases the confidence in the identification of this compound and helps to differentiate it from other compounds with the same nominal mass. core.ac.uk
There is also a growing trend towards the use of liquid chromatography (LC) coupled with mass spectrometry for the analysis of emerging contaminants. taylorfrancis.com While GC is traditionally used for polychlorinated compounds, LC-MS offers advantages for more polar transformation products and can reduce the need for extensive sample derivatization. The development of novel ionization sources is also expanding the applicability of these techniques. nih.gov
Comparison of Emerging Analytical Techniques:
| Technique | Principle | Advantages for Trichloronaphthalene Analysis |
| GC-MS/MS (MRM) | Selection and fragmentation of a precursor ion to monitor specific product ions. | Extremely high selectivity and sensitivity; minimizes matrix effects; provides confident quantification. chromatographyonline.comresearchgate.net |
| GC-HRMS | Provides highly accurate mass measurements of ions. | High confidence in identification through elemental composition determination; differentiates from isobaric interferences. core.ac.uk |
| LC-MS | Separation via liquid chromatography followed by mass spectrometric detection. | Suitable for a wider range of polarities, including potential metabolites or degradation products; reduces need for derivatization. taylorfrancis.com |
These advanced and emerging techniques are critical for future research, enabling a more comprehensive characterization of trichloronaphthalenes and their fate in the environment.
Environmental Risk Assessment and Management Strategies for Polychlorinated Naphthalenes
Ecological Risk Assessment of PCN Contamination in Aquatic and Terrestrial Ecosystems
Polychlorinated naphthalenes (PCNs), including 2,3,6-trichloronaphthalene, are persistent organic pollutants that can pose significant risks to both aquatic and terrestrial ecosystems. Their chemical stability and resistance to degradation contribute to their long-term presence in the environment cymitquimica.com.
Impact on Aquatic Organisms and Ecosystem Health
The impact of this compound on aquatic ecosystems is a significant concern due to the moderate to high acute toxicity of chlorinated naphthalenes to aquatic organisms who.int. While specific toxicity data for the this compound isomer is limited, information on related compounds provides an indication of its potential effects.
Limited data are available on the toxicity of chlorinated naphthalenes to aquatic life waterquality.gov.au. For instance, studies on 1-chloronaphthalene (B1664548) have shown a 96-hour median lethal concentration (LC50) of 2300 µg/L for the freshwater fish Lepomis macrochirus (bluegill) and a 48-hour median effective concentration (EC50) of 1600 µg/L for the freshwater crustacean Daphnia magna waterquality.gov.au. In marine environments, the 48- to 96-hour LC50 for 1-chloronaphthalene in the fish species Cyprinodon variegatus ranges from 690 to 2500 µg/L waterquality.gov.au. It is important to note that acute toxicity to saltwater aquatic life has been observed at concentrations as low as 7.5 µg/L for certain chlorinated naphthalenes waterquality.gov.auepa.gov.
The lack of comprehensive data for this compound specifically makes it challenging to establish a definitive trigger value for environmental protection. As a precautionary measure, low-reliability trigger values have been calculated for 1-chloronaphthalene, suggesting interim working levels of 1.6 µg/L for freshwater and 0.7 µg/L for marine environments, based on an assessment factor of 1000 waterquality.gov.au.
Interactive Data Table: Aquatic Toxicity of a Related Chlorinated Naphthalene (B1677914) (1-chloronaphthalene)
| Species | Test Type | Duration | Endpoint | Concentration (µg/L) |
| Lepomis macrochirus (Bluegill) | Acute | 96 hours | LC50 | 2300 |
| Daphnia magna | Acute | 48 hours | EC50 | 1600 |
| Cyprinodon variegatus | Acute | 48-96 hours | LC50 | 690-2500 |
Assessment of Risk to Terrestrial Biota and Biodiversity
Information regarding the specific risks of this compound to terrestrial biota and biodiversity is scarce. However, the general properties of chlorinated naphthalenes suggest potential for adverse effects. These compounds are known to persist in soil, and their lipophilic nature can lead to bioaccumulation in terrestrial food chains.
Human Health Risk Assessment of PCN Exposure
The assessment of human health risks from exposure to PCNs like this compound involves evaluating potential exposure pathways and the toxicity of the compound.
Evaluation of Exposure Pathways: Dietary Intake, Inhalation, Dermal Contact
Humans can be exposed to this compound through various pathways, including dietary intake, inhalation, and dermal contact who.int.
Dietary Intake: The primary route of human exposure to many persistent organic pollutants is through the diet who.int. Chlorinated naphthalenes can accumulate in the fatty tissues of animals, leading to their presence in meat, fish, and dairy products. While specific data on this compound in food is limited, studies on general PCN contamination highlight the importance of this exposure route.
Inhalation: Inhalation of contaminated air, particularly in occupational settings, is another potential exposure pathway who.int. The vapor pressure of trichloronaphthalene is low, but inhalation of dust or fumes can occur osha.gov. Systemic effects, including liver disease, have been reported in workers exposed to chlorinated naphthalenes through inhalation who.int. Occupational exposure limits for trichloronaphthalene have been established by various agencies to protect worker health osha.gov.
Dermal Contact: Dermal absorption is also a possible route of exposure, especially in industrial environments where direct contact with the substance may occur who.int. Although no occupational exposure limits are set specifically for dermal exposure, a skin notation is often assigned to chemicals with a risk of systemic toxicity through this route nih.gov.
Application of Toxic Equivalency Factors (TEFs) for Dioxin-Like PCNs
Certain PCNs exhibit dioxin-like toxicity, meaning they can produce similar adverse health effects as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin congener who.intwikipedia.org. This toxicity is mediated through the activation of the aryl hydrocarbon (Ah) receptor wikipedia.orgscbt.com. To assess the combined risk of complex mixtures of these compounds, the Toxic Equivalency Factor (TEF) approach is used wikipedia.orgornl.govepa.gov.
A TEF is a measure of the relative potency of a dioxin-like compound compared to TCDD, which is assigned a TEF of 1.0 wikipedia.orgornl.govepa.gov. The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results wikipedia.orgepa.gov.
Currently, PCNs are not included in the internationally agreed-upon TEF system due to a lack of sufficient experimental data who.int. However, research has shown that some planar PCNs with chlorine atoms at the 2,3,6, and 7 positions can exhibit dioxin-like activity who.int. This compound can bind to the aryl hydrocarbon receptor, suggesting a potential for dioxin-like effects scbt.com. Further research is needed to determine a specific TEF for this compound.
Margin of Exposure (MOE) Calculations for Risk Characterization
The Margin of Exposure (MOE) is a tool used in risk assessment to characterize the potential risk to human health from exposure to a chemical substance nih.govchemsafetypro.comeuropa.eu. It is the ratio of a point of departure (POD), such as the No-Observed-Adverse-Effect Level (NOAEL), to the estimated human exposure to that substance chemsafetypro.com.
MOE = NOAEL / Estimated Human Exposure
A higher MOE indicates a lower level of concern. Generally, for non-carcinogenic substances, an MOE of 100 or greater is considered to be of low concern for public health chemsafetypro.comeuropa.eu. This factor of 100 accounts for interspecies (animal to human) and intraspecies (human variability) differences europa.eu. For substances that are both genotoxic and carcinogenic, a much larger MOE, typically 10,000 or higher, is considered to be of low concern chemsafetypro.comeuropa.eu.
A specific MOE calculation for this compound cannot be performed at this time due to the lack of a definitive NOAEL from toxicological studies and precise human exposure data. In a subchronic inhalation study in rats exposed to a mixture of trichloro- and tetrachloronaphthalenes, slight liver injury was observed at average concentrations of approximately 1 and 11 mg/m³ healthcouncil.nl. However, this study did not establish a clear NOAEL for this compound alone. To conduct a meaningful MOE calculation, further research is required to determine a reliable NOAEL for this specific compound and to quantify human exposure levels through all relevant pathways.
Regulatory Frameworks and International Agreements for PCN Control
The control and management of polychlorinated naphthalenes (PCNs), including this compound, are governed by a combination of international treaties and national-level regulations aimed at reducing and ultimately eliminating their release into the environment.
Listing of PCNs under International Conventions (e.g., Stockholm Convention)
A significant step in the global regulation of PCNs occurred in 2015 when the Conference of the Parties to the Stockholm Convention on Persistent Organic Pollutants agreed to list several PCN congeners. pops.intepd.gov.hk Specifically, dichlorinated naphthalenes, trichlorinated naphthalenes, tetrachlorinated naphthalenes, pentachlorinated naphthalenes, hexachlorinated naphthalenes, heptachlorinated naphthalenes, and octachlorinated naphthalene were added to the convention. pops.int
These compounds were listed in both Annex A and Annex C of the convention. pops.intepd.gov.hkpops.int
Annex A (Elimination): The inclusion of PCNs in Annex A signifies a commitment by signatory nations to take measures to eliminate the production and use of these chemicals. pops.intpops.int There are specific exemptions for their use as intermediates in the production of polyfluorinated naphthalenes, such as octafluoronaphthalene. pops.int
Annex C (Unintentional Production): The listing in Annex C addresses the unintentional formation and release of PCNs. pops.int Parties to the convention are required to take measures to reduce and, where feasible, ultimately eliminate the unintentional release of these substances from anthropogenic sources, such as industrial high-temperature processes and waste incineration. pops.int
The Persistent Organic Pollutants Review Committee (POPRC) had previously evaluated the risk profile of PCNs and concluded that they meet the criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. acs.org
Table 1: Listing of Polychlorinated Naphthalenes under the Stockholm Convention
| Convention Annex | Requirement | Specific PCNs Listed | Notes |
|---|---|---|---|
| Annex A | Elimination of Production and Use | Di- through Octachlorinated Naphthalenes | Specific exemptions exist for use as intermediates in polyfluorinated naphthalene production. pops.int |
| Annex C | Reduction/Elimination of Unintentional Release | Di- through Octachlorinated Naphthalenes | Addresses releases from sources like waste incineration and industrial processes. pops.int |
National and Regional Regulations for PCN Management
In addition to international agreements, various countries and regions have established their own regulatory frameworks for managing PCNs.
United States: In the U.S., the management of PCNs falls under the Toxic Substances Control Act (TSCA), administered by the Environmental Protection Agency (EPA). Regulations address the disposal of PCB-containing materials, which can be relevant to PCNs as they often occur as contaminants in commercial PCB mixtures. For instance, the EPA provides guidance on the proper disposal of fluorescent light ballasts that may contain PCBs and, by extension, PCNs. epa.gov Disposal methods such as incineration are stipulated for certain PCB wastes. epa.gov
European Union: Within the EU, hazardous mixtures placed on the market are subject to the Classification, Labelling and Packaging (CLP) Regulation. A key requirement under this regulation is the Poison Centre Notification (PCN), where importers and downstream users must submit information about hazardous mixtures to appointed bodies in each member state. cirs-group.combens-consulting.com This ensures that emergency health response services have access to information on the chemical composition of products, including those that might contain PCNs. bens-consulting.comproregulations.com
Canada: The Canadian government has determined that PCNs (chlorinated naphthalenes with 2 to 8 chlorine atoms) are toxic substances under the Canadian Environmental Protection Act, 1999. canada.ca The final screening assessment concluded that these substances may have long-term harmful effects on the environment. canada.ca Consequently, Canada has implemented risk management actions, including the Prohibition of Certain Toxic Substances Regulations, to prohibit the manufacture, use, sale, or import of PCNs and products containing them. canada.ca
Environmental Remediation and Pollution Control Technologies for PCN-Contaminated Sites
Due to their persistence, PCNs can contaminate soil, sediment, and water, necessitating effective remediation strategies. Since PCNs share similar chemical structures and properties with Polychlorinated Biphenyls (PCBs), many remediation technologies are applicable to both classes of compounds. frontiersin.org
A variety of in situ (in place) and ex situ (removed from the site) technologies are available for treating PCN-contaminated sites.
In Situ Technologies:
Bioremediation: This approach uses microorganisms to break down contaminants. It can be enhanced through biostimulation, which involves adding nutrients to stimulate existing native microbial populations, or bioaugmentation, where specific pollutant-degrading microbes are introduced to the site. clu-in.orgepa.gov For related compounds like naphthalene, bioremediation has been successful, utilizing microbes that possess enzymes like naphthalene dioxygenase. cl-solutions.com
Phytoremediation: This method uses plants to remove, degrade, or contain contaminants in soil and water. frontiersin.orgyoutube.com Certain plant species can absorb pollutants through their roots and either break them down within their tissues or stimulate microbial degradation in the root zone (rhizodegradation). frontiersin.orgyoutube.com
Activated Carbon-Based Technology: This technique involves injecting activated carbon into contaminated soil or sediment. epa.gov The high surface area of activated carbon allows it to strongly adsorb organic pollutants like PCNs, reducing their bioavailability and preventing them from entering the food chain. nih.govclu-in.org
In Situ Chemical Oxidation (ISCO): This process involves injecting chemical oxidants into the subsurface to destroy contaminants. While not specifically detailed for PCNs in the provided context, it is a common and effective remediation technology for a wide range of persistent organic pollutants.
Ex Situ Technologies:
Excavation and Landfilling: A common approach involves the physical removal of contaminated soil or sediment, followed by transportation and disposal in a secure, engineered landfill. frontiersin.orgpops.int This method contains the contaminants but does not destroy them.
Incineration: High-temperature incineration is an effective method for destroying PCNs and other persistent organic pollutants. frontiersin.org Contaminated soil, sediment, or waste is heated to temperatures that completely break down the chemical structure of the contaminants.
Thermal Desorption: This technology uses heat to vaporize contaminants from soil or other media. The vaporized pollutants are then collected and treated in a separate gas treatment unit, which often involves incineration. iastate.eduepa.gov
Soil Washing/Scrubbing: This physical/chemical process uses water and sometimes chemical additives to scrub contaminants from excavated soil. iastate.edu The process separates the heavily contaminated fine particles from the cleaner, larger soil particles, reducing the total volume of hazardous material that requires further treatment or disposal. iastate.edu
Table 2: Remediation Technologies for PCN-Contaminated Sites
| Technology Type | Specific Method | Description |
|---|---|---|
| In Situ | Bioremediation | Uses microorganisms to degrade PCNs in place. clu-in.orgepa.gov |
| Phytoremediation | Employs plants to absorb and degrade or contain PCNs. frontiersin.orgyoutube.com | |
| Activated Carbon | Adsorbs PCNs onto carbon particles, reducing bioavailability. epa.govnih.gov | |
| Ex Situ | Excavation & Landfilling | Removes contaminated material and disposes of it in a secure landfill. frontiersin.orgpops.int |
| Incineration | High-temperature destruction of PCNs in excavated soil or waste. frontiersin.org | |
| Thermal Desorption | Heats soil to vaporize PCNs for collection and treatment. iastate.eduepa.gov |
Q & A
Q. What quality control protocols are essential for ensuring reproducibility in chlorinated naphthalene research?
- Methodology :
- Synthesis : Report reaction yields, purification steps (e.g., column chromatography solvents), and GC retention times.
- Analysis : Include blanks, spikes, and duplicate samples in each batch. Use NIST-certified reference materials for calibration .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata on instrumentation parameters (e.g., GC column type, MS ionization mode) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
